molecular formula C19H18O5 B309008 Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate

Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate

Cat. No.: B309008
M. Wt: 326.3 g/mol
InChI Key: JVIRDAXXSBBEPZ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate is a synthetic ester compound supplied for research and development purposes. This chemical belongs to a class of cinnamic acid esters and methoxybenzoate derivatives, structural families that are extensively investigated in pharmacological and biological studies for their bioactive potential. Related methoxylated cinnamic acid esters have been the subject of research for their antiproliferative and proapoptotic activities against various cancer cell lines, including non-small-cell lung cancer and melanoma, with mechanisms that may involve cell cycle arrest and modulation of oncogenic signaling pathways such as MAPK/ERK . Similarly, other phenolic esters like ethyl 3,4-dihydroxybenzoate have been reported to function as efflux pump inhibitors, potentially reversing antibiotic resistance in bacteria . Computational studies on analogous compounds, such as ethyl 4-hydroxy-3-methoxycinnamate, often employ density functional theory (DFT) to analyze molecular structure, electronic transitions, and chemical reactivity descriptors, providing a foundation for understanding structure-activity relationships . Researchers are encouraged to study this compound for its potential applications in medicinal chemistry, drug discovery, and as a biochemical tool. This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

ethyl 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate

InChI

InChI=1S/C19H18O5/c1-3-23-19(21)15-10-11-16(17(13-15)22-2)24-18(20)12-9-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b12-9+

InChI Key

JVIRDAXXSBBEPZ-FMIVXFBMSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC

Isomeric SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Substituents (Position) Melting Point (°C) IR Spectral Data (cm⁻¹) Key Applications/Findings References
Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate Cinnamoyloxy (4), Methoxy (3), Ethyl ester Not reported Expected: ~1720 (C=O ester) Mesomorphic behavior in liquid crystals
Methyl 4-(benzyloxy)-3-methoxybenzoate Benzyloxy (4), Methoxy (3), Methyl ester Not reported 1723 (C=O ester), 1548 (C-O) Intermediate in drug synthesis
Ethyl 4-((4-cyanobenzyl)oxy)-3-methoxybenzoate 4-Cyanobenzyloxy (4), Methoxy (3), Ethyl ester Not reported Not reported High-yield synthesis (96%) via SN2 reaction
Ethyl 4-(β-D-glucopyranosyloxy)-3-methoxybenzoate Glucopyranosyloxy (4), Methoxy (3), Ethyl ester Not reported Not reported Isolated from Corydalis hendersonii; cardioprotective activity
Benzyl 3-methoxybenzoate Benzyl ester (1), Methoxy (3) Not reported Not reported Isolated from Dasymaschalon rostratum

Key Observations :

  • Cinnamoyl vs.
  • Ester Group Variability : Methyl and ethyl esters show similar reactivity, but ethyl esters often exhibit higher solubility in organic solvents due to increased hydrophobicity .

Data Tables

Table 1: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) NMR (δ, ppm) Mass (m/z)
Sodium 3-methoxybenzoate 1568 (asym), 1400 (sym) Not reported Not reported
Methyl 3-methoxy-4-nitrobenzoate 1723 (ester C=O) Not reported 229.0859 ([M+H]⁺)

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